

# Quantifying Liposome Uptake with DOPE-PEG-Fluor 647: Application Notes and Protocols

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## Compound of Interest

Compound Name: DOPE-PEG-Fluor 647, MW 2000

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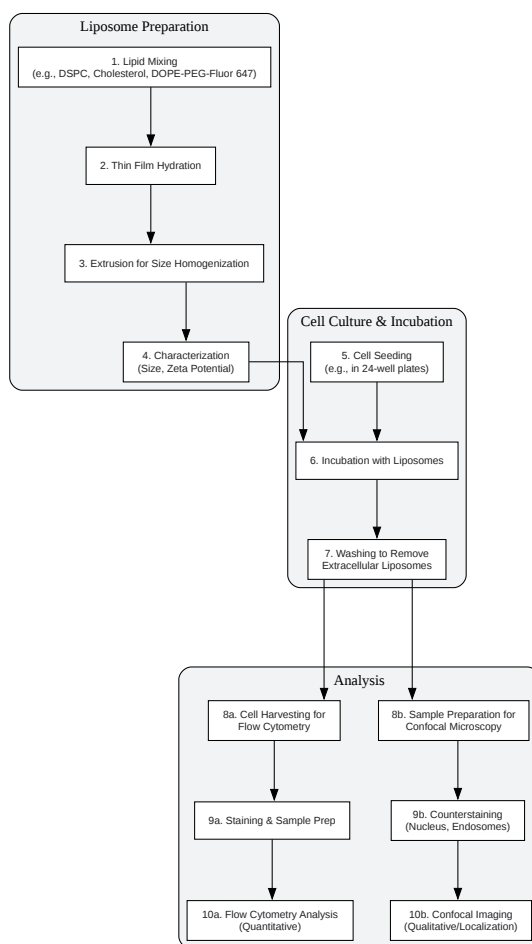
## Introduction

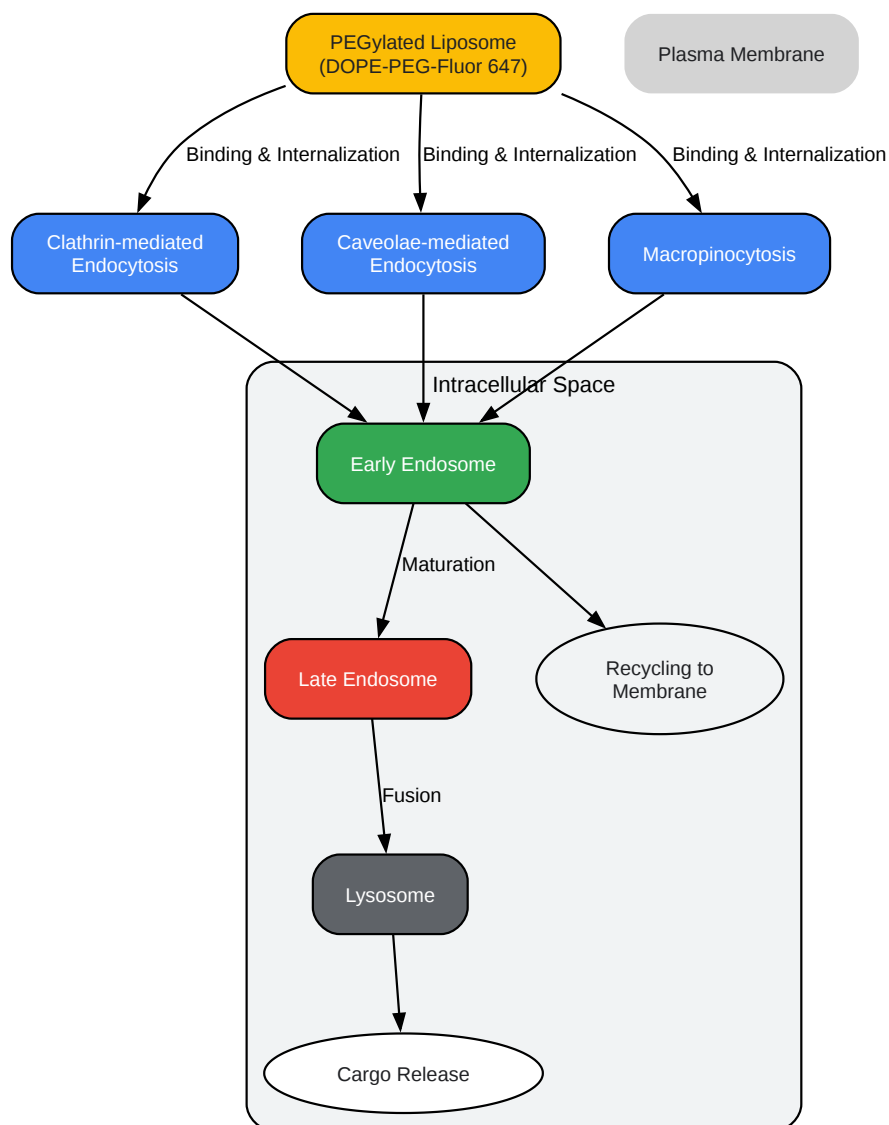
Liposomes are versatile, spherical vesicles composed of a lipid bilayer that are widely used as carriers for targeted drug and gene delivery. Modifying the surface of liposomes with polyethylene glycol (PEG), a process known as PEGylation, enhances their stability and prolongs circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.<sup>[1][2]</sup> To optimize the therapeutic efficacy of these delivery systems, it is crucial to accurately quantify their uptake by target cells.

This application note provides detailed protocols for the preparation of fluorescently labeled PEGylated liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to a far-red fluorescent dye (DOPE-PEG-Fluor 647). It further outlines methodologies for the quantitative analysis of cellular uptake using flow cytometry and for the visualization of intracellular localization via confocal microscopy. These techniques are essential for assessing the efficiency of liposomal formulations and understanding their interaction with target cells.<sup>[3][4]</sup>

## Key Experimental Workflows

The overall process for quantifying liposome uptake involves preparation of the fluorescently labeled liposomes, incubation with cultured cells, and subsequent analysis by flow cytometry for quantification and confocal microscopy for visualization.





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